molecular formula C11H11NO3 B8534561 5-Acetyl-2,3-dimethoxybenzonitrile CAS No. 134611-50-0

5-Acetyl-2,3-dimethoxybenzonitrile

Cat. No. B8534561
M. Wt: 205.21 g/mol
InChI Key: KYMXIFPGMCNFSS-UHFFFAOYSA-N
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Patent
US05236952

Procedure details

A solution of 5.2 g of sodium nitrile in 20 ml of water is added dropwise at 0° within 20 minutes to 14.0 g of 5'-amino-3',4'-dimethoxyacetophenone dissolved in 155 ml of 1N hydrochloric acid. After stirring at -2° for 30 minutes the cold diazonium salt solution is added dropwise within 30 minutes at 5°-10° to a solution of 8.7 g of copper(I) cyanide and 5.45 g of potassium cyanide in 60 ml of water. After completion of the addition 200 ml of methylene chloride are added, and the reaction mixture is stirred at 23° for 3 hours and then filtered. The organic phase is separated, washed with water, dried over sodium sulfate and evaporated. The residue is recrystallized from methylene chloride/petroleum ether. There is obtained 5'-cyano-3',4'-dimethoxyacetophenone of m.p. 125°-126°.
[Compound]
Name
sodium nitrile
Quantity
5.2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
[Compound]
Name
diazonium salt
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
8.7 g
Type
reactant
Reaction Step Three
Quantity
5.45 g
Type
reactant
Reaction Step Three
Name
Quantity
60 mL
Type
solvent
Reaction Step Three
Quantity
200 mL
Type
reactant
Reaction Step Four
Quantity
155 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
N[C:2]1[C:3]([O:13][CH3:14])=[C:4]([O:11][CH3:12])[CH:5]=[C:6]([C:8](=[O:10])[CH3:9])[CH:7]=1.[Cu][C:16]#[N:17].[C-]#N.[K+].C(Cl)Cl>O.Cl>[C:16]([C:2]1[C:3]([O:13][CH3:14])=[C:4]([O:11][CH3:12])[CH:5]=[C:6]([C:8](=[O:10])[CH3:9])[CH:7]=1)#[N:17] |f:2.3|

Inputs

Step One
Name
sodium nitrile
Quantity
5.2 g
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC=1C(=C(C=C(C1)C(C)=O)OC)OC
Name
Quantity
20 mL
Type
solvent
Smiles
O
Step Two
Name
diazonium salt
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
8.7 g
Type
reactant
Smiles
[Cu]C#N
Name
Quantity
5.45 g
Type
reactant
Smiles
[C-]#N.[K+]
Name
Quantity
60 mL
Type
solvent
Smiles
O
Step Four
Name
Quantity
200 mL
Type
reactant
Smiles
C(Cl)Cl
Step Five
Name
Quantity
155 mL
Type
solvent
Smiles
Cl

Conditions

Stirring
Type
CUSTOM
Details
the reaction mixture is stirred at 23° for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
are added
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
The organic phase is separated
WASH
Type
WASH
Details
washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The residue is recrystallized from methylene chloride/petroleum ether

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C(#N)C=1C(=C(C=C(C1)C(C)=O)OC)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.